

Pentylcyclohexane as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: Pentylcyclohexane

Cat. No.: B1580667

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Introduction

Pentylcyclohexane (CAS No. 4292-92-6) is a saturated cycloalkane that serves as a valuable reference standard in analytical chemistry, particularly in chromatographic and spectroscopic techniques.^{[1][2]} Its chemical inertness, thermal stability, and well-defined physicochemical properties make it an excellent choice for a variety of applications, including as an internal standard for quantitative analysis. This document provides detailed application notes and protocols for the effective use of **pentylcyclohexane** as a reference standard.

Pentylcyclohexane is a colorless liquid with a molecular formula of C₁₁H₂₂ and a molecular weight of 154.30 g/mol.^{[1][3]} Its non-polar nature makes it highly soluble in organic solvents and suitable for analyses involving non-polar analytes.^[1]

Applications

The primary application of **pentylcyclohexane** as a reference standard is as an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in injection volume, sample preparation,

and instrument response, thereby improving the accuracy and precision of quantitative analysis.^{[4][5]}

Pentylcyclohexane is particularly well-suited as an internal standard for the analysis of:

- **Hydrocarbons in Petroleum and Geochemical Samples:** Its non-polar character is similar to many components of crude oil and other petroleum products.
- **Non-polar Environmental Contaminants:** It can be used in the analysis of persistent organic pollutants (POPs) and other non-polar contaminants in environmental matrices.
- **Drug Metabolite Studies:** In certain cases, particularly for non-polar metabolites of a drug, **pentylcyclohexane** can serve as a suitable internal standard to ensure accurate quantification in complex biological matrices.

Physicochemical and Chromatographic Data

The following tables summarize key data for **pentylcyclohexane**, which are essential for its use as a reference standard.

Table 1: Physicochemical Properties of **Pentylcyclohexane**

Property	Value	Reference
CAS Number	4292-92-6	^{[1][3]}
Molecular Formula	C ₁₁ H ₂₂	^{[1][3]}
Molecular Weight	154.29 g/mol	^[3]
Boiling Point	202-204 °C	^{[3][6]}
Density	0.8 g/cm ³	^[3]
Appearance	Colorless liquid	^{[1][6]}
Solubility	Soluble in alcohol, insoluble in water	^[6]

Table 2: Gas Chromatography and Mass Spectrometry Data for **Pentylcyclohexane**

Parameter	Value	Notes
Typical Kovats Retention Index (non-polar column)	~1121 - 1147	Varies with column and conditions. [7]
Major Mass Spectral Fragments (m/z)	83, 55, 41, 69, 97	Electron Ionization (EI) at 70 eV.

Experimental Protocols

Protocol for the Quantification of Non-Polar Analytes by GC-MS using Pentylcyclohexane as an Internal Standard

This protocol provides a general procedure for the use of **pentylcyclohexane** as an internal standard for the quantitative analysis of a non-polar analyte in a liquid sample.

4.1.1 Materials and Reagents

- **Pentylcyclohexane** (analytical standard grade, >98% purity)
- Analyte of interest (analytical standard grade)
- High-purity organic solvent (e.g., hexane, dichloromethane)
- Volumetric flasks and pipettes
- GC vials with caps
- Gas chromatograph with a mass selective detector (GC-MS)
- Non-polar GC column (e.g., DB-5ms, HP-5ms)

4.1.2 Preparation of Standard Solutions

- Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of **pentylcyclohexane** and dissolve it in a volumetric flask with the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

- **Analyte Stock Solution:** Accurately weigh a known amount of the analyte of interest and dissolve it in a volumetric flask with the same organic solvent to prepare a stock solution (e.g., 1000 µg/mL).
- **Calibration Standards:** Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to volumetric flasks. To each flask, add a constant volume of the IS Stock solution. Dilute to the mark with the organic solvent. This ensures that the concentration of the internal standard is the same in all calibration standards, while the analyte concentration varies.

4.1.3 Sample Preparation

- Accurately measure a known volume or weight of the sample to be analyzed.
- If necessary, perform a sample extraction or clean-up procedure to isolate the analyte of interest.
- To the final sample extract, add the same constant volume of the IS Stock solution as was added to the calibration standards.
- Dilute the sample to a final known volume with the organic solvent.

4.1.4 GC-MS Instrumental Parameters

The following are typical starting parameters and should be optimized for the specific analyte and instrument.

- **Injection Volume:** 1 µL
- **Injector Temperature:** 250 °C
- **Injection Mode:** Splitless or split, depending on analyte concentration
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min)
- **Oven Temperature Program:**
 - Initial temperature: 50 °C, hold for 2 minutes

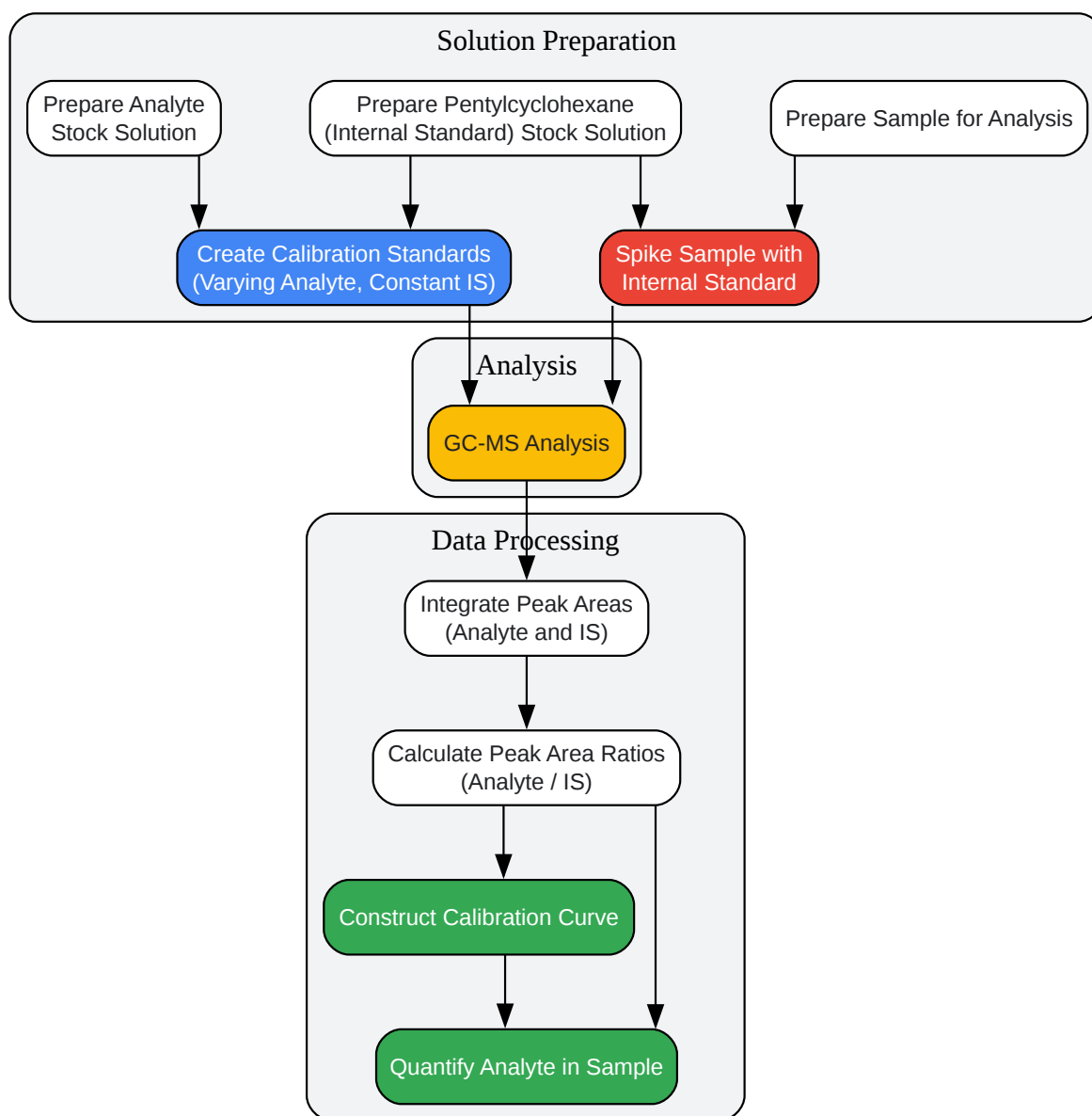
- Ramp: 10 °C/min to 280 °C
- Hold: 5 minutes at 280 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-450

4.1.5 Data Analysis

- Peak Identification: Identify the peaks corresponding to the analyte and **pentylcyclohexane** in the chromatograms based on their retention times and mass spectra.
- Peak Integration: Integrate the peak areas of the analyte and the internal standard.
- Calibration Curve Construction:
 - For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.
 - Plot a calibration curve of this peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
 - Perform a linear regression on the data points.
- Quantification of Analyte in the Sample:
 - Calculate the ratio of the analyte peak area to the internal standard peak area in the sample chromatogram.
 - Using the equation of the linear regression from the calibration curve, determine the concentration of the analyte in the sample.

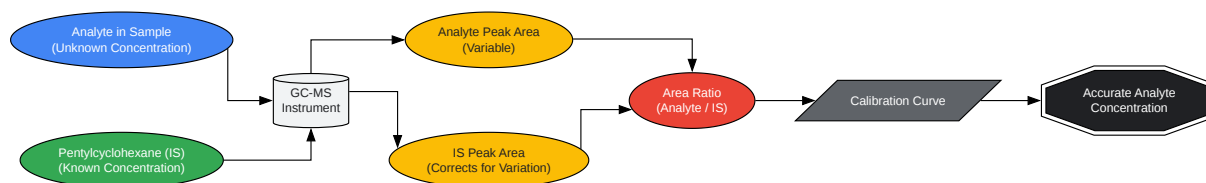
Visualizations

The following diagrams illustrate the experimental workflow and the logical basis of the internal standard method.



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Caption: Experimental workflow for quantitative analysis using an internal standard.



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Caption: Logical relationship of the internal standard method for accurate quantification.

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